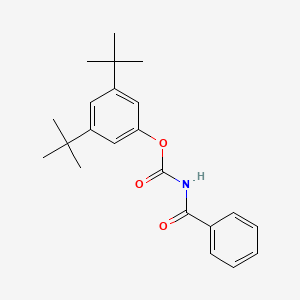
3,5-di-tert-butylphenyl benzoylcarbamate
Overview
Description
3,5-di-tert-butylphenyl benzoylcarbamate (DBPC) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. DBPC is a white crystalline solid that is soluble in organic solvents and is commonly used in research applications.
Mechanism of Action
3,5-di-tert-butylphenyl benzoylcarbamate acts as an inhibitor of esterases and amidases by binding to the active site of these enzymes. This binding prevents the hydrolysis of esters and amides, which are essential processes in many biological pathways. 3,5-di-tert-butylphenyl benzoylcarbamate's ability to inhibit these enzymes has been shown to have a significant impact on the metabolism of various compounds, including drugs and lipids.
Biochemical and Physiological Effects:
3,5-di-tert-butylphenyl benzoylcarbamate has been shown to have a range of biochemical and physiological effects. Inhibition of esterases and amidases can result in the accumulation of certain compounds, leading to changes in metabolic pathways. 3,5-di-tert-butylphenyl benzoylcarbamate has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
3,5-di-tert-butylphenyl benzoylcarbamate has several advantages in lab experiments, including its high purity level, low cost, and ease of synthesis. However, 3,5-di-tert-butylphenyl benzoylcarbamate has some limitations, including its potential toxicity and limited solubility in water. Researchers must take these factors into account when using 3,5-di-tert-butylphenyl benzoylcarbamate in their experiments.
Future Directions
There are several future directions for the study of 3,5-di-tert-butylphenyl benzoylcarbamate. One area of interest is the development of new drugs and therapies that target esterases and amidases. 3,5-di-tert-butylphenyl benzoylcarbamate's ability to inhibit these enzymes may be useful in treating diseases such as cancer and Alzheimer's. Another area of research is the study of 3,5-di-tert-butylphenyl benzoylcarbamate's antioxidant properties and its potential use in preventing oxidative damage to cells. Finally, further research is needed to fully understand the toxicity and safety of 3,5-di-tert-butylphenyl benzoylcarbamate, particularly in long-term studies.
Conclusion:
In conclusion, 3,5-di-tert-butylphenyl benzoylcarbamate is a valuable tool in scientific research due to its ability to inhibit esterases and amidases. Its unique properties have made it a popular choice for studying various biological processes, developing new drugs and therapies, and preventing oxidative damage to cells. While 3,5-di-tert-butylphenyl benzoylcarbamate has several advantages in lab experiments, researchers must be aware of its potential toxicity and limitations. Future research is needed to fully understand the potential of 3,5-di-tert-butylphenyl benzoylcarbamate in various fields of study.
Scientific Research Applications
3,5-di-tert-butylphenyl benzoylcarbamate is widely used in scientific research due to its ability to inhibit the activity of enzymes that catalyze the hydrolysis of esters and amides. This property has made 3,5-di-tert-butylphenyl benzoylcarbamate a valuable tool in the study of various biological processes, including lipid metabolism, protein degradation, and drug metabolism. 3,5-di-tert-butylphenyl benzoylcarbamate has also been used in the development of new drugs and therapies for various diseases.
properties
IUPAC Name |
(3,5-ditert-butylphenyl) N-benzoylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-21(2,3)16-12-17(22(4,5)6)14-18(13-16)26-20(25)23-19(24)15-10-8-7-9-11-15/h7-14H,1-6H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJQTYZOHYXKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)OC(=O)NC(=O)C2=CC=CC=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-ditert-butylphenyl) N-benzoylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-methoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3833890.png)
![N-[2-(acetylamino)-3-phenylacryloyl]methionine](/img/structure/B3833899.png)
![N-[2-(acetylamino)-3-phenylacryloyl]tryptophan](/img/structure/B3833909.png)
![N-[2-(acetylamino)-3-phenylacryloyl]glycine](/img/structure/B3833917.png)
![1-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]proline](/img/structure/B3833923.png)

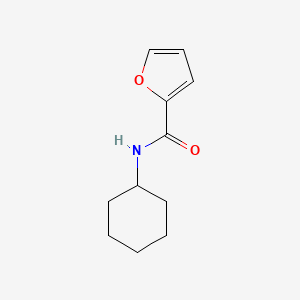
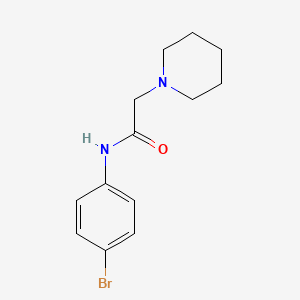
![8-[(4-methylphenyl)amino]-1-naphthalenesulfonamide](/img/structure/B3833949.png)
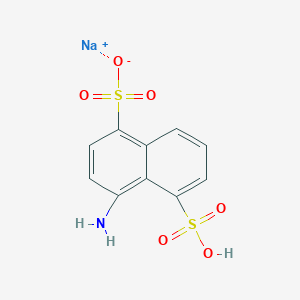
![disodium 2-[4-(2-phenylvinyl)-3-sulfonatophenyl]-2H-naphtho[1,2-d][1,2,3]triazole-6-sulfonate](/img/structure/B3833960.png)
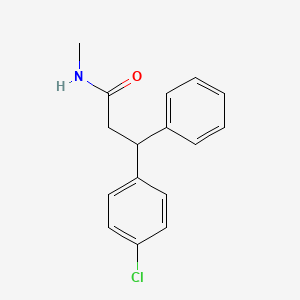
![3,3'-[(2,2-dichloro-1,1-ethenediyl)bis(4,1-phenylenesulfonylimino)]dibenzoic acid](/img/structure/B3833991.png)
